Product packaging for 1-Chloro-2-fluoronaphthalene(Cat. No.:)

1-Chloro-2-fluoronaphthalene

Cat. No.: B11911222
M. Wt: 180.60 g/mol
InChI Key: RJRXQRZUOOBXCR-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoronaphthalene (CAS 317-78-2) is a high-purity, polyhalogenated aromatic compound that serves as a versatile and valuable synthetic intermediate in advanced organic chemistry research. Its molecular formula is C₁₀H₆ClF, with a molecular weight of 180.61 g/mol . This compound features a naphthalene core strategically functionalized with both chlorine and fluorine atoms at the 1 and 2 positions, respectively. This specific substitution pattern makes it a prime candidate for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the precise, stepwise construction of complex, multi-substituted naphthalene derivatives . The primary research value of this compound lies in its role as a key building block for the synthesis of pharmacologically active molecules and functional organic materials. The naphthalene structure is a privileged scaffold in medicinal chemistry, and the differential reactivity of the carbon-chlorine and carbon-fluorine bonds enables selective functionalization. This is particularly useful in creating novel compounds for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Proper personal protective equipment should be worn, and it should be handled in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClF B11911222 1-Chloro-2-fluoronaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

1-chloro-2-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H

InChI Key

RJRXQRZUOOBXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)F

Origin of Product

United States

Physics Based Computational Models:before the Widespread Use of Pure Ml Models, Regioselectivity Was Often Predicted Using Methods Grounded in Quantum Chemistry.researchgate.neta Primary Method Involves Calculating the Relative Stabilities of the Possible Reaction Intermediates, Known As σ Complexes or Meisenheimer Complexes, Using Density Functional Theory Dft .researchgate.netnih.govdntb.gov.uathe Reaction is Predicted to Proceed Via the Pathway with the Most Stable Intermediate I.e., the Lowest Energy .researchgate.netresearchgate.net

σ-Complex Stability: For 1-Chloro-2-fluoronaphthalene reacting with a nucleophile (Nu⁻), two potential Meisenheimer complexes can form. DFT calculations would determine the energy of each. This approach has been shown to work well for predicting regioselectivity when fluoride (B91410) is the leaving group. nih.gov

Model Limitations & Alternatives: However, studies have shown that this σ-complex approach can be less reliable when the leaving group is a heavier halogen like chloride or bromide, as it can be difficult to locate a stable intermediate structure. nih.gov In such cases, which are directly relevant to this compound, the reaction may not proceed through a stable intermediate but rather through a single, concerted transition state. nih.govacs.org An alternative computational approach, therefore, is to model this concerted substitution step and compare the activation energies of the transition states for displacing the chloride versus the fluoride. nih.gov The pathway with the lower transition state energy is the predicted major product.

Data Driven Machine Learning Models:more Recent Approaches Leverage Pure Machine Learning Algorithms Trained on Vast Reaction Databases. These Models Can Learn Complex Patterns That Are Not Captured by Simpler Linear Models.

An example of this methodology is the RegioML model, which, although developed for electrophilic aromatic substitutions, demonstrates the core principles applicable to nucleophilic substitutions. rsc.orgchemrxiv.org Such models operate by:

Descriptor Calculation: Calculating numerical descriptors for each potential reaction site. These can be simple, like the CM5 atomic charges computed with semi-empirical methods, which are computationally inexpensive. rsc.orgchemrxiv.org

ML Algorithm: Feeding these descriptors into a powerful ML algorithm, such as a light gradient-boosting machine (LightGBM), which is an ensemble of decision trees. rsc.org

Training and Prediction: The model is trained on thousands of known reactions until it learns the relationship between the atomic descriptors and the observed regioselectivity. Once trained, it can predict the major product for new substrates.

Models like these have achieved very high prediction accuracies, often in the range of 90-93% for test sets, showcasing their power in predicting reaction outcomes. rsc.orgchemrxiv.org Hybrid models that combine mechanistic DFT calculations with machine learning are also emerging as a powerful strategy. dntb.gov.ua

Prediction MethodUnderlying PrincipleApplicability to 1-Chloro-2-fluoronaphthaleneReported Success
σ-Complex (Meisenheimer) Stability (DFT)The reaction proceeds through the most stable calculated intermediate. researchgate.netApplicable, but may be less reliable for the C-Cl bond compared to the C-F bond. nih.govGood for fluoride (B91410) leaving groups; may fail for chloride. nih.gov
Concerted Transition State (TS) Energy (DFT)The reaction proceeds through the lowest-energy transition state. nih.govA robust alternative when a stable intermediate cannot be found. nih.govProvides quantitatively useful results where σ-complex models fail. nih.gov
Machine Learning (e.g., Gradient Boosting)Learns from vast datasets of known reactions using calculated atomic/molecular descriptors. rsc.orgchemrxiv.orgDirectly applicable for predicting the most likely reactive site based on learned patterns.High predictive accuracies (90%+) are achievable for regioselectivity. rsc.orgchemrxiv.org

Reaction Mechanisms and Mechanistic Investigations Involving 1 Chloro 2 Fluoronaphthalene and Analogues

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for haloarenes. The mechanism can proceed through either a stepwise route, involving a discrete intermediate, or a concerted process where bond-forming and bond-breaking occur in a single transition state. For substrates like 1-chloro-2-fluoronaphthalene, the operative mechanism is highly sensitive to the reaction environment and the nature of the substituents.

Recent experimental and computational evidence has increasingly supported the existence of concerted SNAr (CSNAr) mechanisms, which avoid the formation of a high-energy Meisenheimer complex intermediate. researchgate.net This pathway is generally favored for substrates that possess a good leaving group and lack strong electron-withdrawing groups that would otherwise stabilize a formal anionic intermediate. stackexchange.com

In the context of this compound, the chlorine atom is a better leaving group than fluorine in SNAr reactions. Computational studies on analogous electron-deficient benzene (B151609) systems have shown that while substrates with fluoride (B91410) as the leaving group tend to react stepwise, those with chloride or bromide often proceed through a concerted mechanism. stackexchange.com This is because the transition state for the direct displacement of chloride is lower in energy than the corresponding Meisenheimer intermediate. stackexchange.com A study by Kwan et al. used kinetic isotope effects to demonstrate that many reactions previously assumed to be stepwise are, in fact, concerted. stackexchange.com For a concerted mechanism, the reaction proceeds through a single transition state where the nucleophile attacks the ipso-carbon and the leaving group departs simultaneously. acs.org Theoretical studies suggest that for many systems, particularly those involving less-stabilizing aromatic rings or better leaving groups, the putative Meisenheimer complex represents a transition state rather than a true intermediate. chemrxiv.org

The classical stepwise SNAr mechanism proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org This two-step addition-elimination process involves the initial attack of a nucleophile on the aromatic ring, forming a tetrahedral sp³-hybridized carbon and disrupting the aromaticity. nih.gov The negative charge is delocalized across the ring and is stabilized by electron-withdrawing groups (EWGs). organic-chemistry.org

For a Meisenheimer complex to be a discrete intermediate, it must be thermodynamically more stable than the transition state for a concerted pathway and possess a sufficient lifetime. nih.gov This is typically observed under specific conditions:

Presence of Strong EWGs: Groups like nitro (-NO₂) are highly effective at stabilizing the negative charge of the intermediate. organic-chemistry.org

Poor Leaving Groups: A poor leaving group, such as fluoride, increases the energy barrier for the elimination step, favoring the stability and accumulation of the Meisenheimer complex. stackexchange.com

While this compound itself lacks strong nitro-type EWGs, the relative stability of potential Meisenheimer complexes can be computationally modeled to predict regioselectivity in reactions of polyhalogenated naphthalenes. researchgate.net For instance, in the reaction of 1-chloro-2,4,5-trinitronaphthalene with N-methylethanolamine, a stable spirocyclic Meisenheimer complex is formed and can be isolated as a salt, demonstrating the principle of intermediate stability in activated naphthalene (B1677914) systems. researchgate.net The dynamics of these intermediates are critical; the rate-determining step of the reaction can be either the formation of the complex (k₁) or its subsequent decomposition to products (k₂). nih.gov

Factors Influencing SNAr Mechanism in Halonaphthalenes

FactorFavors Concerted (CSNAr) PathwayFavors Stepwise (Meisenheimer Intermediate) Pathway
Leaving Group Good leaving groups (e.g., Cl, Br)Poor leaving groups (e.g., F)
Ring Activation Less activated or electron-neutral ringsHighly activated rings with strong EWGs (e.g., -NO₂)
Nucleophile Highly reactive nucleophilesLess reactive nucleophiles where complex formation is reversible
Computational Profile Single transition state on the energy profileA distinct energy minimum corresponding to the intermediate

Concerted SNAr Pathways

Aryne Intermediate Formation and Reactivity in Naphthalene Systems

Arynes are highly reactive intermediates formed by the formal removal of two adjacent substituents from an aromatic ring. In naphthalene systems, the generation of naphthalyne opens up unique reaction pathways, distinct from traditional SNAr mechanisms.

1-Naphthalyne (1,2-didehydronaphthalene) can be readily generated from suitable precursors, including dihalonaphthalenes. One established method involves the treatment of ortho-dihaloarenes with a strong base or an organometallic reagent. For example, 1-bromo-2-fluoronaphthalene (B41077) serves as an effective precursor for 1-naphthalyne. byu.edu The reaction of 1-bromo-2-fluoronaphthalene with a strong base like phenyllithium (B1222949) leads to the formation of the aryne intermediate, which can then be trapped. byu.eduresearchgate.net

The general strategy for aryne generation from such precursors involves metal-halogen exchange or deprotonation followed by elimination of the halide. In the case of 1-bromo-2-fluoronaphthalene, the greater reactivity of the C-Br bond with organolithium reagents facilitates the initial step, followed by the elimination of lithium fluoride to generate the aryne. These intermediates are typically generated in situ and consumed immediately by a trapping agent. rsc.orgacs.org

Selected Precursors for Naphthalyne Generation

Precursor CompoundReagent/ConditionsAryne IntermediateReference
1-Bromo-2-fluoronaphthalenePhenyllithium1-Naphthalyne byu.eduresearchgate.net
1-Bromo-2-iodonaphthaleneStrong base1-Naphthalyne byu.edu
2,3-DibromonaphthalenePhenyllithium2,3-Naphthalyne byu.edu
ortho-Silylaryl triflatesFluoride source (e.g., CsF)Benzyne/Naphthalyne rsc.org

The involvement of aryne intermediates in fluorination reactions is a subject of mechanistic debate, with evidence supporting both its participation and non-participation depending on the catalytic system.

Evidence against Aryne Involvement: In some transition-metal-catalyzed fluorinations, the high regioselectivity of the product argues against an aryne mechanism. For example, in a copper-catalyzed fluorination of 2-iodonaphthalene, the exclusive formation of 2-fluoronaphthalene (B33398) was observed. nih.gov If a 2,3-naphthalyne intermediate had formed, a mixture of 2-fluoronaphthalene and 3-fluoronaphthalene would be expected. The absence of the regioisomeric product strongly suggests a direct substitution pathway, such as one involving oxidative addition/reductive elimination, rather than an elimination-addition (aryne) mechanism. nih.gov

Evidence for Aryne Involvement: Conversely, the formation of regioisomeric products is often considered strong evidence for an aryne pathway. In the palladium-catalyzed fluorination of certain ortho-substituted aryl triflates, the generation of both the expected product and its regioisomer was explained by the formation of a Pd-aryne intermediate. uwindsor.ca Isotopic labeling studies confirmed that this intermediate arises from the ortho-deprotonation of a Pd(Ar)OTf species, which then leads to a mixture of products upon reaction with a fluoride source. uwindsor.ca The competition between direct C-F cross-coupling and the formation of a Pd-aryne intermediate is a key mechanistic branch point. uwindsor.ca

Generation of 1-Naphthalyne from Halogenated Naphthalenes

Oxidative Addition Mechanisms in Catalytic Processes

In many transition-metal-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). umb.edu This process involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal, increasing the metal's oxidation state and coordination number. rsc.org For a polyhalogenated substrate like this compound, the chemoselectivity of this step is critical.

Computational and experimental studies have consistently shown that the oxidative addition of a C-Cl bond to a nickel(0) center is significantly more favorable than the addition of a C-F bond. For 1-chloronaphthalene (B1664548), the calculated activation barrier for concerted oxidative addition to a [Ni(PCy₃)] species is only 8.0 kcal/mol, whereas for 1-fluoronaphthalene (B124137), the barrier is much higher at 28.4 kcal/mol. libretexts.org This large energy difference allows for selective activation of the C-Cl bond over the C-F bond. Furthermore, studies show that naphthyl substrates are generally more reactive towards oxidative addition than their corresponding phenyl analogues. libretexts.org

The mechanism of oxidative addition itself can vary. It can proceed through a concerted, three-centered transition state, which is common for aryl halides. chemrxiv.org Alternatively, a stepwise radical pathway or an SNAr-like nucleophilic displacement can occur, particularly with nickel catalysts. researchgate.net The specific pathway is influenced by the electronic properties of the ligand, the arene, and the halide. researchgate.net For palladium catalysts, oxidative addition of aryl chlorides is often the rate-limiting step in cross-coupling reactions. umb.edu The ability to achieve reversible oxidative addition of the C-Cl bond is key to developing catalysts that can selectively functionalize the more inert C-F bond in polyhalogenated systems. libretexts.org

Calculated Activation Barriers for Oxidative Addition to a Ni(0) Complex

SubstrateBondCalculated Free Energy of Activation (Grel)Reference
1-ChloronaphthaleneC-Cl8.0 kcal/mol libretexts.org
1-FluoronaphthaleneC-F28.4 kcal/mol libretexts.org

Data from computational studies on the concerted oxidative addition to a [Ni(COD)(2-MeTHF)(PCy₃)] system.

Transition Metal-Catalyzed C-X Bond Activation

The activation of carbon-halogen (C-X) bonds by transition metals is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the selective activation of the C-Cl bond over the much stronger C-F bond is a key challenge. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but their abundance and lower cost make them attractive starting materials. nih.govacs.org

Recent advancements have led to the development of multimetallic systems, often involving nickel and palladium, for the cross-coupling of challenging substrates like aryl chlorides. nih.govacs.org A significant breakthrough has been the cross-Ullman coupling of aryl chlorides with aryl triflates, which was previously elusive for electron-neutral or electron-rich aryl chlorides. nih.gov This strategy overcomes selectivity issues when coupling a relatively inert electrophile (the aryl chloride) with a more reactive one. nih.govacs.org The mechanism typically involves the oxidative addition of the aryl halide to a low-valent transition metal center, such as Ni(0), to form an organometallic intermediate. This is followed by transmetalation and reductive elimination to yield the final biaryl product and regenerate the active catalyst. The ability to activate the C-Cl bond while leaving the C-F bond intact is crucial for the selective functionalization of polyhalogenated aromatics like this compound. nih.gov

Cation Radical Pathways in Electrochemical Fluorination

Electrochemical fluorination offers an alternative route to introduce fluorine atoms into aromatic systems like naphthalene without using hazardous chemical fluorinating agents. researchgate.netlew.ro This method relies on the anodic oxidation of the substrate to generate highly reactive intermediates. researchgate.netresearchgate.net For polycyclic aromatic hydrocarbons (PAHs), the formation of a cation radical is a central mechanistic feature. tandfonline.comnih.govnih.gov The process is particularly relevant for the fluorination of naphthalene and its derivatives. lew.roresearchgate.net

Single Electron Transfer Processes

The key initial step in electrochemical fluorination is the anodic oxidation of the aromatic substrate via a single electron transfer (SET) process. researchgate.netutah.edu When a molecule like naphthalene is subjected to a sufficient anodic potential in an appropriate electrolyte solution, it loses one electron to the anode, forming a naphthalene radical cation. researchgate.netbeilstein-journals.org

Aromatic Molecule (Ar) ⟶ [Ar]•+ + e⁻

This SET event is the first electrochemical step (E) in what is often an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. researchgate.netutah.edu The generation of this radical cation intermediate is crucial as it activates the aromatic ring toward reaction with a nucleophile. researchgate.netwustl.edu The stability and subsequent reactivity of this radical cation are influenced by the structure of the aromatic compound and the reaction conditions. tandfonline.comnih.gov

Reactivity of Aromatic Cation Radicals with Fluoride Ions

Once the aromatic cation radical is formed, it becomes highly electrophilic and susceptible to attack by nucleophiles. researchgate.net In electrochemical fluorination, the fluoride ion (F⁻), typically supplied by an electrolyte salt such as Et₃N·3HF or Et₄NF·4HF, acts as the nucleophile. lew.robeilstein-journals.org The cation radical is rapidly trapped by the fluoride ion in a chemical step (C). researchgate.netutah.edu

[Ar]•+ + F⁻ ⟶ [Ar-F]•

This reaction forms a neutral fluoroaromatic radical intermediate. researchgate.netutah.edu This radical is typically easier to oxidize than the starting aromatic molecule. utah.edu It therefore undergoes a second single electron transfer at the anode to form a carbocation. researchgate.netutah.edu

[Ar-F]• ⟶ [Ar-F]⁺ + e⁻

Table 2: Generalized ECEC Mechanism for Electrochemical Aromatic Fluorination
StepProcessReactionReference
E₁First Electrochemical Step (Oxidation)Ar → [Ar]•+ + e⁻ researchgate.netutah.edu
C₁First Chemical Step (Nucleophilic Attack)[Ar]•+ + F⁻ → [Ar-F]• researchgate.netutah.edu
E₂Second Electrochemical Step (Oxidation)[Ar-F]• → [Ar-F]⁺ + e⁻ utah.edu
C₂Second Chemical Step (Deprotonation/Rearomatization)[Ar-F]⁺ → Ar-F + H⁺ researchgate.net

Reactivity Profiles and Chemical Transformations of 1 Chloro 2 Fluoronaphthalene

Selective Functionalization Strategies

Chemoselective C-F versus C-Cl Bond Activation

The selective activation of carbon-halogen bonds in polyhalogenated aromatic compounds is a significant challenge in organic synthesis due to the differing bond strengths. In the case of 1-chloro-2-fluoronaphthalene, the carbon-fluorine (C-F) bond is considerably stronger (approximately 126 kcal/mol) than the carbon-chlorine (C-Cl) bond (approximately 96 kcal/mol). core.ac.uk This inherent difference in bond dissociation energy typically dictates that the weaker C-Cl bond is more readily cleaved in chemical reactions.

However, unusual reactivity has been observed under certain conditions. For instance, in some palladium-catalyzed reactions, the activation of the stronger C-F bond has been noted over the C-Cl bond. core.ac.uk This atypical reactivity suggests that the reaction does not proceed through a traditional oxidative addition pathway, where bond strength is the primary determining factor. core.ac.uk The specific ligand and reaction environment can play a crucial role in altering the expected chemoselectivity.

Conversely, studies involving gas-phase reactions with the SO.+ radical cation have demonstrated selective activation of C-Cl bonds over C-F bonds. nih.gov This selectivity is attributed to both thermodynamic and kinetic factors, where the transfer of a chloride ion is more favorable than a fluoride (B91410) ion. nih.gov These findings highlight the complexity of predicting which halogen will be more reactive, as it is highly dependent on the specific reagents and reaction conditions employed.

Regioselective C-H Functionalization of Halogenated Naphthalenes

The functionalization of carbon-hydrogen (C-H) bonds offers an atom-economical approach to modifying aromatic systems. In naphthalene (B1677914) derivatives, the presence of halogen substituents can direct the regioselectivity of C-H activation. nih.gov Over the last decade, significant research has focused on developing methodologies for the direct introduction of various functional groups at specific positions on the naphthalene core through directed C-H activation strategies. nih.gov

For halogenated naphthalenes, the electronic properties and steric hindrance imposed by the halogens influence where new functional groups are introduced. For instance, in the acylation of 2,3-difluoronaphthalene, the regioselectivity is highly dependent on the reaction conditions, such as the order of reagent addition. researchgate.net Similarly, nitration and bromination of 6,7-difluoronaphthalene predominantly occur at the 1-position. researchgate.net

Computational studies, including density functional theory (DFT), have been instrumental in elucidating the mechanistic aspects that govern the observed regioselectivities in these reactions. nih.gov The development of these selective C-H functionalization methods is crucial for the synthesis of highly substituted and functionally diverse naphthalene-based compounds. researchgate.netbeilstein-journals.org

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions (e.g., Nickel-Catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering a cost-effective alternative to palladium catalysis. nih.gov These reactions are particularly valuable for activating traditionally less reactive bonds, such as C-F bonds. In the context of this compound, nickel catalysis can facilitate the selective coupling at either the C-Cl or C-F position, depending on the catalytic system and reaction conditions.

For example, nickel-catalyzed cross-coupling of aryl fluorides with organoboronic acids has been successfully demonstrated. nih.gov These reactions often proceed under mild conditions and can exhibit high functional group tolerance. The mechanism of these transformations can involve the formation of a nickelacyclopropane intermediate, which facilitates the activation of the C-F bond. nih.gov The choice of ligands, such as N-heterocyclic carbenes (NHCs), is critical in modulating the reactivity and selectivity of the nickel catalyst. rsc.org Novel three-coordinate nickel(I) chloride complexes bearing bulky NHC ligands have been isolated and shown to be active catalysts in cross-coupling reactions of aryl halides. rsc.org

The table below summarizes examples of nickel-catalyzed cross-coupling reactions involving aryl halides, demonstrating the versatility of this methodology.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
2-FluorobenzofuranPhenylboronic acidNi(cod)2 / PCy32-Phenylbenzofuran70 nih.gov
Aryl ChloridesPhenylmagnesium chlorideNiCl(IPr)2BiarylNot specified rsc.org
Aryl ChloridesArylboronic acidsNi(0)(COD)2 / PCy3BiarylHigh nih.gov

Homocoupling Reactions (e.g., Binaphthalene Synthesis)

Homocoupling reactions provide a direct method for the synthesis of symmetrical biaryl compounds, such as binaphthalenes, which are important structural motifs in chiral ligands and advanced materials. researchgate.net The homocoupling of this compound can be achieved through various methods, often involving the generation of a reactive intermediate.

One approach involves the mechanochemical preparation of Grignard reagents. researchgate.netmdpi.com Milling this compound with magnesium can generate the corresponding Grignard reagent, which can then undergo iron(III) chloride-catalyzed homocoupling to produce the binaphthalene product. researchgate.netmdpi.com Interestingly, studies have shown that the reactivity of 1- and 2-fluoronaphthalenes in these mechanochemical homocoupling reactions is comparable to their bromo- and chloro-analogues, yielding the corresponding binaphthalenes in similar yields. mdpi.comresearchgate.net This suggests that under these specific conditions, the high strength of the C-F bond can be overcome.

The table below presents data on the homocoupling of various halogenated naphthalenes.

SubstrateReaction ConditionsProductYield (%)Reference
1-Fluoronaphthalene (B124137)Mg, ball milling, then FeCl31,1'-Binaphthalene~20 researchgate.netmdpi.com
2-Fluoronaphthalene (B33398)Mg, ball milling, then FeCl32,2'-Binaphthalene~20 researchgate.netmdpi.com
1-BromonaphthaleneMg, ball milling, then FeCl31,1'-Binaphthalene~20 researchgate.net
2-Bromonaphthalene (B93597)Mg, ball milling, then FeCl32,2'-Binaphthalene~20 researchgate.net

Diels-Alder Reactions with Naphthalyne Intermediates

This compound can serve as a precursor for the generation of the highly reactive 1,2-naphthalyne intermediate. This aryne can then participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic aromatic systems. researchgate.netacs.org The generation of 1,2-naphthalyne from this compound typically involves treatment with a strong base, such as phenyllithium (B1222949) or magnesium.

Once formed, the naphthalyne can be trapped in situ with a suitable diene. For example, the reaction of 1,2-naphthalyne with isoindoles leads to the formation of 7,12-dihydrobenz[a]anthracen-7,12-imine adducts. researchgate.net Subsequent deamination of these adducts can then yield polyhalogenated benz[a]anthracenes. researchgate.net This strategy provides a powerful method for the annulation of the naphthalene core and the synthesis of larger aromatic frameworks. The Diels-Alder reaction is a concerted pericyclic reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile, in this case, the naphthalyne). masterorganicchemistry.com

Carbon-Heteroatom Bond Forming Reactions

The presence of two different halogen atoms on the naphthalene core of this compound imparts a distinct reactivity profile, making it a valuable substrate for various carbon-heteroatom bond-forming reactions. These transformations are crucial in synthetic organic chemistry for the construction of complex molecules with diverse applications.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. This compound can undergo amination and amidation reactions, primarily through transition-metal-catalyzed cross-coupling methodologies.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. catalysis.blogorganic-chemistry.orglibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. catalysis.bloglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. catalysis.blogmit.edu

While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the searched literature, the principles of the reaction are broadly applicable to aryl chlorides. organic-chemistry.org The differential reactivity of the C-Cl and C-F bonds could potentially allow for selective amination at the C1 position. Generally, aryl chlorides are less reactive than aryl bromides and iodides but can be effectively coupled using appropriate catalyst systems, often requiring higher temperatures. organic-chemistry.orgwikipedia.org

Ullmann Condensation (Goldberg Reaction): The copper-catalyzed coupling of aryl halides with amines, known as the Ullmann condensation or Goldberg reaction, represents an alternative to palladium-catalyzed methods. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, the development of soluble copper catalysts with supporting ligands has improved the methodology. wikipedia.org The reaction involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Similar to the Buchwald-Hartwig reaction, aryl chlorides are generally less reactive than the corresponding bromides and iodides. wikipedia.org

Amidation Reactions: Palladium-catalyzed amidation reactions allow for the synthesis of amides from aryl halides. organic-chemistry.orgresearchgate.net One approach involves the coupling of aryl halides with isocyanides in the presence of a palladium catalyst. organic-chemistry.org This method avoids the use of toxic carbon monoxide and offers a more environmentally friendly route to amides. organic-chemistry.org Optimization studies have shown that catalysts like PdCl₂ with PPh₃ as a ligand, in the presence of a base such as CsF, can be effective. organic-chemistry.org

Reaction Type Catalyst/Reagents Key Features
Buchwald-Hartwig AminationPalladium(0) or Palladium(II) precatalyst, Phosphine ligand, Base (e.g., NaOtBu, K₃PO₄)Versatile for a wide range of aryl halides and amines; reaction conditions are generally mild. catalysis.blogorganic-chemistry.org
Ullmann Condensation (Goldberg Reaction)Copper catalyst (metal or salt), often requires high temperatures. wikipedia.orgthermofisher.comAn alternative to palladium-catalyzed methods; reactivity order is typically I > Br > Cl. wikipedia.org
Palladium-Catalyzed AmidationPalladium catalyst (e.g., PdCl₂/PPh₃), Isocyanide, Base (e.g., CsF)Forms amides from aryl halides, avoiding toxic reagents like carbon monoxide. organic-chemistry.org

The synthesis of aryl thioethers and aryl ethers from this compound can be achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Thiolation: The formation of a carbon-sulfur (C-S) bond can be accomplished via the reaction of this compound with a thiol. The reaction of 1-chloronaphthalene (B1664548) with n-butanethiol in the presence of sodium methoxide (B1231860) has been shown to produce the corresponding butyl naphthyl sulfide. byu.edu This suggests that a direct nucleophilic aromatic substitution pathway is likely, where the thiolate anion displaces the chloride. The thiol-ene reaction, a radical addition of a thiol to an alkene, is another well-established method for forming thioethers, although it is not directly applicable to the functionalization of an aromatic ring like naphthalene. wikipedia.org

Etherification: The synthesis of aryl ethers from aryl halides is commonly achieved through the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org For instance, the synthesis of the antidepressant duloxetine (B1670986) involves the etherification of an alcohol with 1-fluoronaphthalene. researchgate.netnih.gov The reaction is typically carried out in the presence of a base like sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide. researchgate.net While this example uses 1-fluoronaphthalene, the principle can be extended to this compound, where the relative reactivity of the C-Cl and C-F bonds would influence the outcome. In nucleophilic aromatic substitution reactions, the C-F bond is often more reactive than the C-Cl bond, especially when the ring is activated by electron-withdrawing groups. byu.edu

Reaction Type Reagents Product Notes
ThiolationThiol (R-SH), Base (e.g., NaOMe)Aryl thioether (Ar-S-R)Can proceed via direct nucleophilic aromatic substitution. byu.edu
Etherification (Ullmann Condensation)Alcohol/Phenol (R-OH), Copper catalyst, BaseAryl ether (Ar-O-R)A classic method for C-O bond formation. wikipedia.orgorganic-chemistry.org
Etherification (Nucleophilic Substitution)Alcohol (R-OH), Strong base (e.g., NaH)Aryl ether (Ar-O-R)Often targets the more reactive C-F bond in fluoro-chloro-arenes. researchgate.net

The introduction of a cyano group onto the naphthalene ring is a valuable transformation, as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amines, and amides.

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation of aryl halides is a well-established method for the synthesis of aryl nitriles. These reactions typically employ a palladium catalyst and a cyanide source, such as zinc cyanide or potassium cyanide.

Nickel-Mediated Cyanation: Recent advancements have focused on the use of nickel catalysts for the cyanation of aryl fluorides. researchgate.netresearchgate.net Due to the strength of the C-F bond, these reactions can be challenging. However, methods have been developed that utilize a nickel/phosphine catalyst system, often in the presence of an additive like lithium chloride, to facilitate the C-F bond activation. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of various aryl nitriles from their corresponding aryl fluorides. researchgate.net

Radiocyanation: The introduction of a radioactive carbon-11 (B1219553) isotope in the form of a cyanide group ([¹¹C]CN) is of significant interest for the synthesis of radiotracers for positron emission tomography (PET). researchgate.net Methods for the ¹¹C-cyanation of aryl fluorides have been developed using nickel-mediated C-F bond activation. researchgate.netresearchgate.net These protocols allow for the efficient synthesis of a diverse range of [¹¹C]aryl nitriles from readily available aryl fluorides. researchgate.net The process often involves a two-step procedure where the aryl fluoride is first treated with the nickel catalyst system, followed by the introduction of [¹¹C]hydrogen cyanide. researchgate.net

Reaction Type Catalyst/Reagents Substrate Key Features
Nickel-Mediated CyanationNi(cod)₂, Phosphine ligand (e.g., PCy₃), LiCl, Cyanide sourceAryl FluorideEnables the cyanation of otherwise inert C-F bonds. researchgate.netresearchgate.net
Radiocyanation ([¹¹C]Cyanation)Ni(cod)₂, Phosphine ligand, LiCl, [¹¹C]HCNAryl FluorideUsed for the synthesis of PET radiotracers. researchgate.netresearchgate.net

Thiolation and Etherification Reactions

Reactions Involving Halogen Migration and Rearrangement

Halogen migration, also known as a "halogen dance," is a phenomenon where a halogen atom moves from one position to another on an aromatic ring. Such rearrangements can be influenced by reaction conditions and the electronic nature of the substrate.

While specific studies detailing halogen migration for this compound were not found in the search results, related phenomena in other halogenated naphthalenes and aromatic systems provide insight. For instance, the fluorination of 2-bromonaphthalene has been observed to produce a mixture of 2-fluoronaphthalene and 1-fluoronaphthalene, suggesting the involvement of an aryne intermediate. thieme-connect.com The formation of arynes from halonaphthalenes, often promoted by strong bases, can lead to the addition of a nucleophile at a position different from that of the original halogen, which can be perceived as a rearrangement. byu.edu

In the context of photofragmentation studies of polyhalogenated compounds like halothane, migration of a fluorine atom has been observed. mdpi.com This process is often rationalized through the formation of transition states where the migrating halogen is positioned between two carbon atoms. mdpi.com While these are gas-phase, high-energy reactions, they demonstrate the possibility of halogen migration under certain conditions.

In solution-phase chemistry, metal-catalyzed processes can also facilitate rearrangements. For example, 1,2-halogen migration has been reported in the gold-catalyzed synthesis of halofurans from haloallenyl ketones. nih.gov This type of migration proceeds through a proposed halirenium intermediate. nih.gov Although these examples are not directly on the naphthalene system, they illustrate the chemical principles that could potentially lead to halogen migration in a molecule like this compound under appropriate catalytic or reaction conditions.

Regioselectivity and Stereoselectivity in Reactions of 1 Chloro 2 Fluoronaphthalene Derivatives

Factors Influencing Regiochemical Outcomes in Halogenated Naphthalenes

The positions at which chemical reactions occur on the 1-chloro-2-fluoronaphthalene ring system are not random. The outcome, or regioselectivity, is heavily influenced by the directing effects of the existing chloro and fluoro substituents. In general, electrophilic substitution on the naphthalene (B1677914) ring is kinetically favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance without disrupting the aromaticity of the adjacent ring. intermediateorgchemistry.co.ukaskfilo.com However, this inherent reactivity is modulated by the substituents present.

Halogen substituents exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). hrpatelpharmacy.co.in

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and withdraw electron density from the naphthalene ring through the sigma bond framework. masterorganicchemistry.com This effect deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted naphthalene. hrpatelpharmacy.co.in Fluorine is more electronegative than chlorine, so its inductive withdrawal is stronger. libretexts.org

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the naphthalene ring. hrpatelpharmacy.co.in This effect increases the electron density at the ortho and para positions relative to the meta position.

Table 1: Summary of Electronic Effects of Halogen Substituents on an Aromatic Ring.
EffectDescriptionInfluence of FluorineInfluence of Chlorine
Inductive Effect (-I)Withdrawal of electron density through the σ-bond due to high electronegativity. masterorganicchemistry.comStrongly deactivating due to very high electronegativity. libretexts.orgDeactivating, but less so than fluorine.
Resonance Effect (+M)Donation of lone pair electron density into the π-system. hrpatelpharmacy.co.inWeakly donating; poor orbital overlap between carbon 2p and fluorine 2p orbitals.Weakly donating; poorer overlap between carbon 2p and chlorine 3p orbitals. wikipedia.org
Overall EffectNet deactivating, but directs incoming electrophiles to ortho and para positions. Deactivating, ortho/para director. wikipedia.orgDeactivating, ortho/para director. wikipedia.org

Steric hindrance plays a crucial role in the regioselectivity of reactions involving naphthalene derivatives. intermediateorgchemistry.co.uk For this compound, the most significant steric interaction for an incoming group is at the C8 position, which is adjacent to the C1-chloro substituent in a "peri" relationship. The hydrogen atom at C8 creates considerable steric bulk, which can hinder the approach of reagents to the C1 position or to C8 itself. vpscience.org In Friedel-Crafts alkylation reactions of naphthalene, for example, large electrophiles favor substitution at the less hindered β-position to avoid this peri interaction. odoo.com Therefore, while electronic effects might activate the C8 position for electrophilic attack (para to the C1-chlorine), a large reagent may preferentially attack at another site, such as C4.

Electronic Effects of Halogen Substituents

Strategies for Control of Regioselectivity in C-H Functionalization

Traditional electrophilic substitution can be difficult to control, often yielding mixtures of isomers. researchgate.net Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful strategies for precise regiocontrol. ethz.ch These methods often employ a directing group, a functional group already present on the substrate that coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho position. hbni.ac.in

For a derivative of this compound, a directing group could be installed at a specific position to override the inherent electronic preferences of the halogen substituents. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 (peri) or C2 (ortho) position. Without an additive, C8 halogenation occurs, but forming an imine intermediate with an amine switches the reactivity to the C2 position. researchgate.net While this example is for 1-naphthaldehyde, the principle can be applied to complex systems like this compound. By introducing a suitable directing group, one could selectively functionalize otherwise less reactive positions, such as C3.

Table 2: Catalyst-Controlled Regioselectivity in Naphthalene Functionalization.
Reaction TypeCatalyst SystemDirecting GroupObserved RegioselectivityReference
C-H AlkenylationPd(OAc)₂None (inherent electronics)Selective for the β-position (β:α > 20:1). researchgate.net
C-H HalogenationPd(OAc)₂-CHO (aldehyde)C8-selectivity (peri). researchgate.net
C-H HalogenationPd(OAc)₂Imine (from aldehyde + amine)C2-selectivity (ortho). researchgate.net
C-H MethylationPd(OAc)₂ / Transient Ligand-CHO (aldehyde)Regioselective peri- or ortho-C-H methylation. chemistryviews.org

Stereoselectivity in Derivative Synthesis

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of this compound, this can manifest in two primary ways: the creation of stereocenters on side chains attached to the naphthalene core, or the generation of axial chirality (atropisomerism). masterorganicchemistry.com

Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org This phenomenon can occur in derivatives of this compound if a sufficiently bulky group is introduced at a position adjacent to another substituent, such as C3 or C8. For example, the synthesis of 1,8-disubstituted naphthalenes with bulky groups can lead to stable, isolable rotational isomers (atropisomers) at room temperature. acs.orgnih.gov The barrier to rotation is created by the steric clash between the groups as they try to pass each other.

The synthesis of axially chiral biaryl compounds, such as derivatives of BINOL (1,1'-bi-2-naphthol), is a well-established field where atropisomerism is key to their function as chiral ligands in asymmetric catalysis. wikipedia.orgntu.edu.sg Similarly, introducing a chiral auxiliary or using a chiral catalyst during the synthesis of a this compound derivative can induce stereoselectivity. For instance, the enantioselective C-H functionalization of aromatic compounds can be achieved using transition metal complexes with chiral ligands, which create a chiral environment around the substrate. mdpi.com Recent advances have even enabled the synthesis of naphthalene derivatives with three stereogenic axes, achieved through a catalytic, enantioselective Diels-Alder reaction followed by aromatization. chemistryviews.org Such strategies could be adapted to prepare enantiomerically enriched derivatives starting from the this compound scaffold for applications in materials science or drug discovery. chemistryviews.orgchemistryviews.org

Theoretical and Computational Chemistry Investigations of 1 Chloro 2 Fluoronaphthalene

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, including molecules. nih.gov It is employed to determine optimized geometries, electronic properties, and spectroscopic parameters. For 1-chloro-2-fluoronaphthalene, DFT studies are crucial for understanding how the competing electronic effects of the chlorine and fluorine substituents influence the naphthalene (B1677914) system.

Natural Population Analysis (NPA) is a method used to calculate the atomic charges within a molecule based on the distribution of its electrons. nsf.govacs.org This analysis provides a quantitative picture of the electronic effects of substituents. In this compound, the high electronegativity of the fluorine and chlorine atoms polarizes the C-F and C-Cl bonds, inducing partial positive charges on the attached carbon atoms (C2 and C1, respectively) and partial negative charges on the halogens.

DFT calculations on related halonaphthalenes indicate that the charge distribution is not uniform across the molecule. nsf.govmdpi.com The presence of these electronegative atoms significantly influences the electron density of the entire naphthalene ring system. acs.orgnih.gov NPA calculations can reveal the relative extent of this electron withdrawal and help predict the most likely sites for nucleophilic or electrophilic attack. For instance, studies on similar fluoroarenes have shown that the negative charges are often localized on the aromatic ring and the halogen atoms, which is a key feature in understanding their reaction mechanisms. acs.orgnih.gov

Atom/GroupHypothetical NPA Charge (a.u.)Rationale
C1 (bonded to Cl)+0.05 to +0.15Electron-withdrawing effect of chlorine creates a partial positive charge.
C2 (bonded to F)+0.15 to +0.25Higher electronegativity of fluorine leads to a more pronounced partial positive charge compared to the carbon bonded to chlorine.
Chlorine (Cl)-0.05 to -0.10Accumulates negative charge due to its electronegativity.
Fluorine (F)-0.20 to -0.30As the most electronegative element, it bears a significant partial negative charge.

This table presents hypothetical Natural Population Analysis (NPA) charges for this compound based on general principles and data from related haloaromatic compounds. Actual values require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A small HOMO-LUMO gap generally signifies higher reactivity, as less energy is required for electronic excitation. researchgate.netsemanticscholar.org

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The electron-withdrawing halogen substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. The precise energy levels and the location of the orbital lobes are critical for predicting reactivity. For electrophilic attack, the reaction is likely to occur at the position on the ring with the largest HOMO coefficient. Conversely, for nucleophilic attack, the reaction site would correspond to the position with the largest LUMO coefficient.

ParameterTypical Energy Range (eV) for Halogenated AromaticsSignificance
E(HOMO)-8.0 to -9.5Indicates the ionization potential and nucleophilic character. Lower (more negative) values suggest lower nucleophilicity.
E(LUMO)-0.5 to -2.0Indicates the electron affinity and electrophilic character. Lower values suggest higher electrophilicity.
HOMO-LUMO Gap6.0 to 9.0A smaller gap implies higher polarizability and greater chemical reactivity. researchgate.net

This table provides typical energy ranges for frontier orbitals in halogenated aromatic compounds. The specific values for this compound depend on the level of theory and basis set used in the DFT calculation.

Charge Distribution Analysis (e.g., Natural Population Analysis)

Reaction Pathway and Transition State Calculations

Computational chemistry provides the tools to map the entire energy landscape of a chemical reaction. pitt.edu By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be constructed. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. msu.su Locating these transition states using DFT is essential for understanding reaction mechanisms and predicting reaction rates.

A reaction energy diagram visually represents the energy changes that occur as a reaction progresses. youtube.com It plots the Gibbs free energy against the reaction coordinate, a parameter that represents the progress from reactants to products. Key points on the diagram include the stable reactants and products, any reaction intermediates (local energy minima), and the transition states (local energy maxima). youtube.comresearchgate.net

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), the energy diagram can distinguish between different possible mechanisms (e.g., a concerted pathway versus a stepwise pathway involving a Meisenheimer complex). acs.orgresearchgate.net The diagram reveals the energy barriers associated with each step, allowing for a detailed mechanistic interpretation.

The activation energy (often denoted as ΔG‡ or Ea) is the energy difference between the reactants and the transition state. acs.org It represents the minimum energy required for a reaction to occur and is a primary determinant of the reaction rate. DFT calculations are widely used to compute activation energies with reasonable accuracy. nih.gov

In the case of this compound, a key question is the relative reactivity of the C-Cl versus the C-F bond. Although the C-F bond is stronger than the C-Cl bond, this does not solely determine reactivity in reactions like SNAr. Computational studies can predict the activation energies for nucleophilic attack at both the C1 and C2 positions. By comparing these calculated barriers, one can predict the regioselectivity of the reaction, determining whether the chloride or fluoride (B91410) is the more likely leaving group under specific conditions. nih.gov

Reaction PathwayHypothetical Activation Energy (kcal/mol)Predicted Outcome
Nucleophilic attack at C1 (Cl substitution)20 - 25Potentially a favored pathway due to the better leaving group ability of chloride compared to fluoride.
Nucleophilic attack at C2 (F substitution)25 - 30Generally higher barrier due to the strength of the C-F bond and poorer leaving group ability of fluoride.

This table shows hypothetical activation energies for competing SNAr pathways for this compound. The relative heights of these barriers determine the product selectivity.

Energy Diagram Analysis for Mechanistic Elucidation

Computational Prediction of Reactivity and Selectivity in Halonaphthalenes

The principles applied to this compound can be extended to the broader class of halonaphthalenes. tuwien.at Computational models are invaluable for predicting reactivity and selectivity across a series of related compounds without the need to synthesize and test each one experimentally. nih.govrsc.org

By systematically varying the type and position of halogen substituents on the naphthalene core, computational studies can build quantitative structure-activity relationships (QSAR). These models can correlate calculated properties, such as LUMO energies or activation barriers, with experimentally observed reaction rates or selectivities. researchgate.net For polyhalogenated naphthalenes, DFT can predict the most reactive site for a given transformation, guiding synthetic efforts. For example, in cross-coupling reactions, calculations can help rationalize why certain C-X bonds are activated in preference to others, considering factors like the metal catalyst, ligands, and reaction conditions. nih.gov This predictive power accelerates the development of new synthetic methodologies and the discovery of novel functional materials. pitt.edu

Quantitative Structure-Activity Relationships (QSAR) for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models, and their subset, Quantitative Structure-Reactivity Relationships (QSRR), are mathematical models that aim to correlate the chemical structure of a compound with its reactivity. researchgate.net These models are built on the principle that the reactivity of a molecule is a function of its physicochemical and structural properties, which can be calculated or described numerically.

For halogenated aromatic compounds like this compound, QSAR models are particularly useful for predicting the rates and outcomes of reactions such as nucleophilic aromatic substitution (SNAr). In this reaction, a key challenge is to predict which halogen will be displaced by an incoming nucleophile.

Recent research has led to the development of broadly applicable multivariate linear regression models that can accurately predict the relative rates and regioselectivity of SNAr reactions based solely on the structure of the electrophile (the aromatic compound). rsc.orgchemrxiv.org These models establish a robust linear relationship between the free energies of activation for the SNAr reaction and a set of computationally derived molecular descriptors. rsc.org The descriptors are calculated from the ground-state wavefunction of the molecule, making the model relatively easy to implement. rsc.orgchemrxiv.org

Key descriptors used in these QSAR models include:

Electron Affinity (EA): This descriptor measures the energy change when an electron is added to the molecule. A higher electron affinity in the electrophile generally corresponds to a more favorable reaction with a nucleophile. rsc.org Some models use the energy of the Lowest Unoccupied Molecular Orbital (LUMO) as a proxy for electron affinity. chemrxiv.org

Molecular Electrostatic Potential (ESP): The ESP is a measure of the net electrostatic effect of a molecule's electrons and nuclei. In the context of SNAr, the average ESP value at the carbon atom undergoing substitution is a critical descriptor. A more positive ESP at a carbon atom indicates greater electrophilicity and a higher susceptibility to nucleophilic attack. rsc.orgchemrxiv.org

Ortho/Para ESP Sum: The model also considers the electronic influence of neighboring groups by summing the average ESP values for the atoms at the ortho and para positions relative to the reaction center. This term helps to account for the electronic stabilization of the transition state. rsc.org

QSAR DescriptorPhysical SignificanceRelevance to this compound Reactivity
Electron Affinity (EA) / LUMO EnergyThe molecule's ability to accept an electron.Indicates the overall susceptibility of the naphthalene system to nucleophilic attack.
ESP at Reaction Site (C1 vs. C2)The electrophilicity of the carbon atom bonded to the leaving group (Cl or F).A more positive ESP at C1 or C2 suggests a more favorable site for the nucleophile to attack.
Sum of Ortho/Para ESPThe electronic stabilizing/destabilizing effect of the surrounding ring system.Accounts for how the rest of the molecule stabilizes the negative charge buildup during the reaction.

Machine Learning Approaches in Regioselectivity Prediction

Machine learning (ML) represents a significant advancement over traditional QSAR models, employing more sophisticated algorithms to learn from large datasets and predict chemical outcomes with high accuracy. cecam.orgnih.gov For this compound, the central question of regioselectivity in SNAr reactions—whether the chloride or fluoride is displaced—is a prime target for ML-based prediction.

Several computational and machine learning strategies have been developed to tackle this challenge for polyhalogenated aromatic compounds. researchgate.netresearchgate.net

Advanced Synthetic Applications and Derivatives of 1 Chloro 2 Fluoronaphthalene

Role as Building Block for Complex Molecules

The presence of both a chloro and a fluoro substituent on the naphthalene (B1677914) ring system allows for sequential and site-selective cross-coupling reactions. Generally, the carbon-chlorine bond is more susceptible to cleavage by transition metal catalysts, such as palladium, than the more robust carbon-fluorine bond. This reactivity difference is the cornerstone of its utility as a building block for elaborate molecules.

Precursors to Advanced Pharmaceutical Intermediates

1-Chloro-2-fluoronaphthalene is a key scaffold for the synthesis of various pharmaceutical intermediates, particularly those containing arylamine and biaryl moieties, which are prevalent in centrally active agents and other drug classes. nih.goviglobaljournal.com The differential reactivity of the halogens is exploited in transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. numberanalytics.comresearchgate.net

For instance, the C-Cl bond can be selectively targeted in a Buchwald-Hartwig amination to introduce a nitrogen-containing group, leaving the C-F bond intact for subsequent transformations. This strategy is crucial for constructing molecules with complex substitution patterns. A prime example is the synthesis of N-aryl piperazines, a common structural motif in pharmaceuticals. The reaction can be controlled to favor monosubstitution at the C1 position, yielding 1-(piperazin-1-yl)-2-fluoronaphthalene derivatives. These intermediates can then be further functionalized.

Similarly, the Suzuki coupling reaction allows for the formation of a new carbon-carbon bond, typically at the more reactive C1 position. numberanalytics.com This enables the introduction of various aryl or vinyl groups, leading to the synthesis of complex biaryl compounds that are precursors to a wide range of biologically active molecules. iglobaljournal.com

Table 1: Potential Pharmaceutical Scaffolds from this compound

Target Scaffold Key Reaction Reagents & Conditions Resulting Intermediate
N-Aryl Piperazines Buchwald-Hartwig Amination Piperazine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) 1-(Piperazin-1-yl)-2-fluoronaphthalene
Biaryl Compounds Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 1-Aryl-2-fluoronaphthalene
Aryl Ethers Buchwald-Hartwig Etherification Phenol, Pd catalyst, Ligand, Base 1-Phenoxy-2-fluoronaphthalene

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

This compound serves as an excellent starting point for the synthesis of larger, more complex, and often fluorinated, polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.orgresearchgate.net These larger systems are of significant interest in materials science and electronics. The synthetic strategy often involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce a new substituent, followed by an intramolecular cyclization reaction.

A common approach is the Mallory reaction, a photochemical cyclization of stilbene (B7821643) derivatives to form phenanthrenes. wikipedia.orgresearchgate.netnih.gov In this context, this compound can first undergo a Suzuki or Heck coupling to introduce a styryl group at the C1 position. The resulting 1-styryl-2-fluoronaphthalene derivative can then be subjected to UV irradiation in the presence of an oxidant to induce cyclization, forming a new fused aromatic ring and yielding a fluorinated benzo[c]phenanthrene (B127203) derivative. The position of the fluorine atom can influence the regioselectivity of the cyclization. nih.gov

Table 2: Synthetic Strategies for PAHs from this compound

Synthetic Strategy Initial Reaction Intermediate Cyclization Method Target PAH Class
Phenanthrene Synthesis Suzuki Coupling (with vinylboronic acid) 1-Styryl-2-fluoronaphthalene derivative Mallory Photocyclization Fluorinated Benzo[c]phenanthrenes
Triphenylene Synthesis Suzuki Coupling (with 2-biphenylboronic acid) 1-(Biphenyl-2-yl)-2-fluoronaphthalene Scholl Reaction (acid-catalyzed) Fluorinated Triphenylenes
Fluorenone Synthesis Suzuki Coupling (with 2-formylphenylboronic acid) 2'-(2-Fluoronaphthalen-1-yl)benzaldehyde Intramolecular Friedel-Crafts Acylation/Oxidation Fluorinated Benzo[b]fluorenones

Development of Chiral Fluorinated Molecules

The creation of chiral molecules containing fluorine is a significant area of research in medicinal chemistry, as the introduction of a stereocenter can have profound effects on biological activity. shibaura-it.ac.jp While direct asymmetric reactions on this compound are not commonly reported, its structure allows for conversion into intermediates that can undergo stereoselective transformations to generate chiral centers. researchgate.net

A plausible synthetic route involves the transformation of the chloro-substituent into a functional group amenable to asymmetric catalysis. For example, the C-Cl bond can be converted to a C-Mg bond via Grignard reagent formation, which can then react with an aldehyde to form a secondary alcohol. This creates a new stereocenter adjacent to the fluoronaphthalene ring. The resulting racemic alcohol can then be resolved, or the synthesis can be adapted to be enantioselective from the start by using a chiral catalyst.

Alternatively, the chloro group could be transformed into a pro-chiral ketone. Subsequent asymmetric reduction of this ketone using established methods, such as with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), would yield an optically active secondary alcohol. This approach leverages the versatility of the starting material to access valuable chiral fluorinated building blocks.

Table 3: Proposed Pathway for Chiral Molecule Synthesis

Step Reaction Type Transformation Key Feature
1 Grignard Formation & Addition This compound → 1-(1-hydroxyethyl)-2-fluoronaphthalene Creation of a new stereocenter (racemic)
2 Oxidation 1-(1-hydroxyethyl)-2-fluoronaphthalene → 1-acetyl-2-fluoronaphthalene Formation of a pro-chiral ketone
3 Asymmetric Reduction 1-Acetyl-2-fluoronaphthalene → (R)- or (S)-1-(1-hydroxyethyl)-2-fluoronaphthalene Enantioselective synthesis of a chiral alcohol

Analytical Methodologies in Research on 1 Chloro 2 Fluoronaphthalene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 1-chloro-2-fluoronaphthalene. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Vis, and fluorescence spectroscopy provide fundamental insights into the compound's identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Reaction Monitoring and Yield Determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹H, ¹³C, and especially ¹⁹F NMR are employed to confirm its structure. While specific spectral data for this compound is not widely published, analysis of the closely related 1-fluoronaphthalene (B124137) provides a strong basis for predicting its spectral characteristics. chemicalbook.comnih.gov The introduction of a chlorine atom at the C-2 position would induce predictable changes in the chemical shifts of the neighboring nuclei due to its electronegativity and steric effects.

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which are highly sensitive to the local electronic environment. alfa-chemistry.com This makes it an excellent tool for reaction monitoring, where the disappearance of a reactant's ¹⁹F signal and the appearance of a product's ¹⁹F signal can be tracked in real-time to determine reaction completion and yield. cdnsciencepub.com For instance, in the synthesis of a fluoronaphthalene derivative, the chemical shift of the fluorine atom would change significantly from the starting material to the final product, allowing for precise quantification. rsc.org

Table 1: Representative NMR Data for 1-Fluoronaphthalene (in CDCl₃)

NucleusChemical Shift (δ, ppm) / Coupling Constant (J, Hz)Reference
¹H NMRδ 8.09 (A), 7.80 (B), 7.564 (C), 7.49 (D), 7.47 (E), 7.331 (G), 7.103 (J) chemicalbook.com
¹³C NMRData available but specific shifts vary by source. chemicalbook.comnih.gov
¹⁹F NMRChemical shift is highly dependent on reference and solvent. nih.govspectrabase.com
¹⁹F-¹H CouplingJ(F-19,G) = 5.4 Hz; J(F-19,J) = 10.7 Hz chemicalbook.com

Note: The assignment of specific protons (A, B, C, etc.) corresponds to notations in the referenced literature. For this compound, these shifts would be altered by the presence of the adjacent chlorine atom.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure Studies

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. edinst.com The absorption and emission spectra are sensitive to the aromatic system and its substituents. The introduction of halogen atoms like chlorine and fluorine onto the naphthalene (B1677914) core alters the energies of the molecular orbitals, leading to shifts in the absorption (λmax) and emission maxima. mdpi.com

Table 2: Photophysical Data for Related Naphthalene Compounds

CompoundExcitation λmax (nm)Emission λmax (nm)SolventReference
2-Chloronaphthalene (B1664065)278338Cyclohexane aatbio.com
1-Silylnaphthalene283, 311, 325335, 343Cyclohexane mdpi.com
Naphthalene276, 309, 322324, 337Cyclohexane mdpi.com

Chromatographic Analysis Techniques for Reaction Monitoring and Product Purity

Chromatographic methods are essential for separating this compound from reactants, byproducts, and other impurities. These techniques are vital for monitoring the progress of a reaction and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is ideally suited for the analysis of semi-volatile organic compounds like halogenated naphthalenes. epa.gov The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase, with each compound exhibiting a characteristic retention time. etamu.edu

After separation, the molecules are ionized (typically by electron impact), and the mass spectrometer separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique fragmentation pattern or mass spectrum. etamu.edu For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature would be the presence of an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Fragmentation would likely involve the loss of chlorine and/or fluorine atoms and cleavage of the aromatic ring system.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₁₀H₆ClF)

Ion (m/z)IdentityNotes
180/182[C₁₀H₆³⁵ClF]⁺ / [C₁₀H₆³⁷ClF]⁺Molecular ion peaks, showing the 3:1 isotopic pattern for chlorine.
145[M - Cl]⁺Fragment resulting from the loss of a chlorine atom.
161[M - F]⁺Fragment resulting from the loss of a fluorine atom.
126[C₁₀H₆]⁺Naphthalyne fragment from loss of both halogens.

Note: The m/z values are based on the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F). The fragmentation pattern provides a "fingerprint" for definitive identification.

Derivatization Strategies for Advanced Chromatographic Analysis of Related Compounds

For certain analytical challenges, chemical derivatization is employed to improve the chromatographic behavior or detectability of analytes. chromatographyonline.com This process involves reacting the target compound to form a new derivative with more favorable properties, such as increased volatility for GC analysis or the introduction of a chromophore/fluorophore for enhanced UV or fluorescence detection in High-Performance Liquid Chromatography (HPLC). chromatographyonline.commdpi.com

While this compound itself is readily analyzable by GC-MS, its derivatives—for instance, those created through subsequent reactions to add functional groups like hydroxyl (-OH) or amino (-NH₂) groups—may benefit from derivatization. For example, an amino-substituted chlorofluoronaphthalene could be reacted with dansyl chloride. This reagent attaches a highly fluorescent dansyl group, allowing for ultra-sensitive detection by HPLC with a fluorescence detector. acs.org Similarly, a hydroxylated derivative could be converted into a silyl (B83357) ether through reaction with a silylation reagent. The resulting silyl derivative is typically more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. chromatographyonline.com These strategies are crucial when analyzing trace levels of such compounds in complex matrices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-2-fluoronaphthalene, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives. Nucleophilic substitution or electrophilic addition reactions (e.g., using Cl₂ or F₂ gas under controlled conditions) are common. Optimization includes adjusting reaction temperature (e.g., 20–80°C), solvent polarity (e.g., dichloromethane for electrophilic reactions), and stoichiometric ratios of reagents. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical . AI-powered retrosynthesis tools (e.g., Template_relevance models) can predict efficient one-step routes by analyzing databases like REAXYS or PISTACHIO .

Q. How do I characterize the physicochemical properties of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chemical shifts for Cl and F at ~7.5–8.5 ppm for aromatic protons).
  • GC-MS : Determines molecular weight (MW: 180.61 g/mol) and fragmentation patterns.
  • FT-IR : Confirms C-Cl (550–750 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretching vibrations.
    Cross-reference data with PubChem or EPA DSSTox entries for validation .

Advanced Research Questions

Q. How can I design in vitro/in vivo studies to assess the metabolic pathways and toxicity of this compound?

  • Methodological Answer :

  • In vitro : Use hepatic microsomes (human/rat) to study phase I metabolism (CYP450 enzymes). Monitor metabolites via LC-MS/MS. Include negative controls (boiled microsomes) and positive controls (known CYP substrates) .
  • In vivo : Apply OECD Guideline 407 (28-day repeated dose toxicity) in rodents. Track biomarkers (e.g., glutathione depletion, lipid peroxidation) and histopathological changes in target organs (liver, kidneys). Use ATSDR’s systematic review framework (Steps 2–8) to identify outcomes like hepatotoxicity or renal effects .

Q. What strategies resolve contradictions in toxicological data across studies on halogenated naphthalenes?

  • Methodological Answer :

  • Risk of Bias Assessment : Apply tools from Table C-6/C-7 (e.g., randomization of doses, allocation concealment) to filter low-confidence studies. Prioritize studies with "High Initial Confidence" (≥3/4 criteria met) .
  • Data Integration : Use systematic review workflows (Steps 5–8 in ) to harmonize findings. For example, reconcile discrepancies in LD₅₀ values by evaluating species-specific metabolic rates or exposure routes (oral vs. inhalation) .
  • Meta-analysis : Statistically pool data using fixed/random-effects models, adjusting for covariates (e.g., study duration, sample size). Report heterogeneity via I² statistics .

Data Collection and Analysis Frameworks

Q. How do I conduct a comprehensive literature review on halogenated naphthalenes using authoritative databases?

  • Methodological Answer :

  • Search Strategy : Use PubMed, TOXCENTER, and NIH RePORTER with query strings combining CAS numbers (e.g., 2268-32-8), MeSH terms ("naphthalenes/toxicity"), and keywords ("metabolic activation") .
  • Grey Literature : Include ATSDR-curated technical reports and dissertations via NTRL or TSCATS. Non-English studies with critical data (e.g., IARC reports) should be translated .

Q. What statistical methods are recommended for analyzing dose-response relationships in halogenated naphthalene toxicity?

  • Methodological Answer :

  • Benchmark Dose (BMD) Modeling : Fit continuous data (e.g., enzyme inhibition) using EPA’s BMDS software. Compare AIC values across models (logistic, Weibull) .
  • Time-to-Event Analysis : For carcinogenicity studies, apply Kaplan-Meier survival curves with Cox proportional hazards models, adjusting for competing risks .

Experimental Design Considerations

Q. How do I ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :

  • Reagent Purity : Use ≥99% Cl₂/F₂ gas, verified by titration.
  • Reaction Monitoring : Employ in-line FT-IR or GC to track intermediate formation.
  • QA/QC : Follow OECD GLP principles for data recording and instrument calibration (e.g., daily GC-MS tuning with PFK standards) .

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